1-(5-Bromo-2-fluorophenyl)prop-2-EN-1-amine 1-(5-Bromo-2-fluorophenyl)prop-2-EN-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17503599
InChI: InChI=1S/C9H9BrFN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9H,1,12H2
SMILES:
Molecular Formula: C9H9BrFN
Molecular Weight: 230.08 g/mol

1-(5-Bromo-2-fluorophenyl)prop-2-EN-1-amine

CAS No.:

Cat. No.: VC17503599

Molecular Formula: C9H9BrFN

Molecular Weight: 230.08 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromo-2-fluorophenyl)prop-2-EN-1-amine -

Specification

Molecular Formula C9H9BrFN
Molecular Weight 230.08 g/mol
IUPAC Name 1-(5-bromo-2-fluorophenyl)prop-2-en-1-amine
Standard InChI InChI=1S/C9H9BrFN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9H,1,12H2
Standard InChI Key GUAWUQXVJANDEW-UHFFFAOYSA-N
Canonical SMILES C=CC(C1=C(C=CC(=C1)Br)F)N

Introduction

1-(5-Bromo-2-fluorophenyl)prop-2-EN-1-amine is an organic compound characterized by its unique molecular structure, which includes a prop-2-en-1-amine moiety attached to a substituted phenyl ring. The phenyl ring carries both bromine and fluorine substituents, which significantly influence its chemical properties and biological activities. This compound is classified as a derivative of phenylpropene, making it relevant in various fields of chemical research and applications.

Synthesis of 1-(5-Bromo-2-fluorophenyl)prop-2-EN-1-amine

The synthesis of this compound typically involves a condensation reaction between 5-bromo-2-fluorobenzaldehyde and allylamine. The reaction conditions often include the use of bases like sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. In industrial settings, this synthesis may be scaled up using continuous flow reactors, which enhance efficiency and yield. Purification methods such as recrystallization or chromatography are employed to achieve the desired purity of the final product.

Synthesis Steps:

  • Preparation of Reactants: 5-bromo-2-fluorobenzaldehyde and allylamine are prepared or sourced.

  • Condensation Reaction: The reactants are mixed in a solvent with a base (e.g., sodium hydroxide) to initiate the condensation reaction.

  • Purification: The resulting product is purified using methods like recrystallization or chromatography.

Chemical Reactions Involving 1-(5-Bromo-2-fluorophenyl)prop-2-EN-1-amine

This compound can participate in several types of chemical reactions due to its reactive functional groups. Common reactions include oxidation, reduction, and substitution reactions.

Reaction Types and Conditions:

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionSodium iodideAcetone

Biological Activity and Applications

The biological activity of 1-(5-Bromo-2-fluorophenyl)prop-2-EN-1-amine has been a subject of interest in medicinal chemistry. Preliminary studies suggest that it may interact with various biological targets, including neurotransmitter receptors and enzymes, potentially influencing pathways related to neurological function and other physiological processes. Its unique structure may enhance binding affinity and selectivity compared to similar compounds.

Potential Applications:

  • Medicine: Investigated for potential use in drug development as a pharmacophore in medicinal chemistry.

  • Biology: Explored for potential biological activities, including antimicrobial and anticancer properties.

  • Industry: Finds utility in producing specialty chemicals and materials due to its unique reactivity profile.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(5-Bromo-2-fluorophenyl)prop-2-EN-1-amine, including variations in halogen substituents and chiral centers.

Similar Compounds:

Compound NameStructural FeaturesUnique Aspects
(1S)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamineContains chlorine instead of bromineDifferent electronic properties due to chlorine
(1S)-1-(5-Bromo-4-fluorophenyl)prop-2-enylamineFluorine at a different position on the phenyl ringVariation in reactivity due to positional differences
(1R)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamineChiral variant with chlorinePotentially different biological activity due to chirality

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